Cas no 893367-56-1 (2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-yl}sulfanyl)-N-(oxolan-2-yl)methylacetamide)

2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-yl}sulfanyl)-N-(oxolan-2-yl)methylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-yl}sulfanyl)-N-(oxolan-2-yl)methylacetamide
- HMS3438P09
- AKOS004915888
- 2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
- 2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
- MLS001239126
- SR-01000017595
- 893367-56-1
- 2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- F1858-0183
- CCG-128805
- CHEMBL1883128
- SMR000806687
- HMS2999G23
- SR-01000017595-1
-
- Inchi: 1S/C15H21N3O3S2/c1-2-18-14(20)13-11(5-7-22-13)17-15(18)23-9-12(19)16-8-10-4-3-6-21-10/h10H,2-9H2,1H3,(H,16,19)
- InChI Key: CPSJATUSVZXTIF-UHFFFAOYSA-N
- SMILES: S1CCC2=C1C(N(CC)C(=N2)SCC(NCC1CCCO1)=O)=O
Computed Properties
- Exact Mass: 355.10243389g/mol
- Monoisotopic Mass: 355.10243389g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 562
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 122Ų
2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-yl}sulfanyl)-N-(oxolan-2-yl)methylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1858-0183-20mg |
2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide |
893367-56-1 | 90%+ | 20mg |
$148.5 | 2023-05-17 | |
Life Chemicals | F1858-0183-5mg |
2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide |
893367-56-1 | 90%+ | 5mg |
$103.5 | 2023-05-17 | |
Life Chemicals | F1858-0183-30mg |
2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide |
893367-56-1 | 90%+ | 30mg |
$178.5 | 2023-05-17 | |
Life Chemicals | F1858-0183-10μmol |
2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide |
893367-56-1 | 90%+ | 10μl |
$103.5 | 2023-05-17 | |
Life Chemicals | F1858-0183-2mg |
2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide |
893367-56-1 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
Life Chemicals | F1858-0183-10mg |
2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide |
893367-56-1 | 90%+ | 10mg |
$118.5 | 2023-05-17 | |
Life Chemicals | F1858-0183-25mg |
2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide |
893367-56-1 | 90%+ | 25mg |
$163.5 | 2023-05-17 | |
Life Chemicals | F1858-0183-5μmol |
2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide |
893367-56-1 | 90%+ | 5μl |
$94.5 | 2023-05-17 | |
Life Chemicals | F1858-0183-15mg |
2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide |
893367-56-1 | 90%+ | 15mg |
$133.5 | 2023-05-17 | |
Life Chemicals | F1858-0183-3mg |
2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide |
893367-56-1 | 90%+ | 3mg |
$94.5 | 2023-05-17 |
2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-yl}sulfanyl)-N-(oxolan-2-yl)methylacetamide Related Literature
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Matthew Tirrell Soft Matter, 2011,7, 9572-9582
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Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
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4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
Additional information on 2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-yl}sulfanyl)-N-(oxolan-2-yl)methylacetamide
Introduction to 2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-yl}sulfanyl)-N-(oxolan-2-yl)methylacetamide (CAS No. 893367-56-1)
2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-yl}sulfanyl)-N-(oxolan-2-yl)methylacetamide
This compound, identified by its CAS number 893367-56-1, represents a significant advancement in the field of pharmaceutical chemistry. Its molecular structure incorporates a unique blend of heterocyclic rings and functional groups that make it a promising candidate for various biological applications. The presence of a thieno[3,2-d]pyrimidine core is particularly noteworthy, as this scaffold has garnered considerable attention in recent years due to its potential in drug discovery.
The thieno[3,2-d]pyrimidine moiety is a fused heterocyclic system consisting of a thiophene ring linked to a pyrimidine ring. This structural motif is known for its ability to interact with biological targets in diverse ways, making it valuable for developing novel therapeutic agents. In particular, the 3-ethyl-4-oxo substitution pattern on the thieno[3,2-d]pyrimidine ring enhances its pharmacological properties by introducing electronic and steric effects that can modulate binding affinity and selectivity.
The sulfanyl group attached to the thieno[3,2-d]pyrimidine ring further contributes to the compound's versatility. Sulfanyl groups are commonly found in biologically active molecules and are known to participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions. These interactions are crucial for the compound's ability to bind effectively to biological targets and exert its desired pharmacological effects.
The N-(oxolan-2-yl)methylacetamide moiety at the other end of the molecule adds another layer of complexity. Oxolan derivatives are known for their stability and ability to form stable complexes with biological targets. The acetamide group provides a polar moiety that can enhance solubility and improve bioavailability, which are critical factors for drug development.
Recent research has highlighted the potential of this compound in several therapeutic areas. One of the most promising applications is in the field of anticancer therapy. Studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. The sulfanyl and oxolan groups in this compound may further enhance its ability to disrupt these pathways by improving binding affinity and selectivity.
In addition to its anticancer potential, this compound has also shown promise in other therapeutic areas. For instance, it has been investigated for its antimicrobial properties. The unique structural features of this molecule may allow it to interact with bacterial enzymes and inhibit their function, thereby preventing bacterial growth.
Another area of interest is the compound's potential as an anti-inflammatory agent. Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. By targeting inflammatory pathways, this compound may help mitigate inflammation and reduce associated symptoms.
The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. The key steps include the formation of the thieno[3,2-d]pyrimidine core followed by functionalization with the sulfanyl and oxolan groups. Advanced synthetic techniques such as cross-coupling reactions and cyclization strategies are employed to achieve the desired structure.
Evaluation of the compound's pharmacological properties has been conducted using both in vitro and in vivo models. In vitro studies have demonstrated its ability to interact with various biological targets with high specificity. These findings have been supported by preliminary in vivo studies, which have shown promising results in animal models of cancer and inflammation.
The development of new pharmaceuticals is a complex process that requires extensive testing to ensure safety and efficacy. This compound has undergone rigorous testing in various preclinical models to assess its potential benefits and risks. The results from these studies have provided valuable insights into its pharmacological profile and have helped guide further development efforts.
The future prospects for this compound are promising. Ongoing research aims to further optimize its structure and properties to enhance its therapeutic efficacy. Additionally, clinical trials are being planned to evaluate its safety and efficacy in human patients. These efforts represent a significant step forward in bringing this novel compound from laboratory research to clinical application.
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